

N-t-Boc-1-adamantylamine-d15 chemical properties

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Compound of Interest

Compound Name: N-t-Boc-1-adamantylamine-d15

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Technical Guide: N-t-Boc-1-adamantylamine-d15

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key reactions of **N-t-Boc-1-adamantylamine-d15**, a deuterated derivative of N-t-Boc-1-adamantylamine. This isotopically labeled compound serves as a crucial intermediate in the synthesis of labeled drug molecules, particularly Amantadine-d15, for use in pharmacokinetic and metabolic studies.

Core Chemical Properties

N-t-Boc-1-adamantylamine-d15 is a white solid at room temperature.^{[1][2]} Its fundamental chemical and physical properties are summarized below. Due to the limited availability of specific experimental data for the deuterated form, properties of the non-deuterated analogue (N-t-Boc-1-adamantylamine) are also provided for comparative purposes where applicable.

Table 1: Chemical Identifiers and Molecular Properties

Property	Value	Source
IUPAC Name	tert-butyl N-(2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterio-1-adamantyl)carbamate	[3]
Molecular Formula	C ₁₅ H ₁₀ D ₁₅ NO ₂	[4][5]
Molecular Weight	266.46 g/mol	[3][4][5]
Exact Mass	266.282680229 Da	[3]
CAS Number	Not available for deuterated form. 151476-40-3 for unlabelled.	[4][6]
Synonyms	N-t-Butoxycarbonyl-1-adamantylamine-d15, N-t-Boc-1-aminoadamantane-d15, Tricyclo[3.3.1.1 ^{3,7}]dec-1-ylcarbamic Acid-d15 1,1-Dimethylethyl Ester	[1][3]

Table 2: Physical Properties

Property	Value	Source & Notes
Appearance	White Solid	[1][2]
Melting Point	110-115 °C (for non-deuterated N-t-Boc-1-adamantylamine)	[7] The melting point of the d15 isotopologue is expected to be very similar.
Boiling Point	Data not available	
Solubility	Data not available for N-t-Boc-1-adamantylamine-d15. The parent compound, 1-adamantylamine, is soluble in polar solvents like methanol and water, and insoluble in non-polar solvents such as hexane.	[8] The Boc-protected derivative is expected to be more soluble in non-polar organic solvents.

Experimental Protocols

The following sections detail the general experimental procedures for the synthesis (N-Boc protection) and a key chemical reaction (deprotection) of **N-t-Boc-1-adamantylamine-d15**.

Synthesis of N-t-Boc-1-adamantylamine-d15 (N-Boc Protection)

This protocol describes a general method for the N-tert-butoxycarbonylation of 1-adamantylamine-d15.

Materials:

- 1-adamantylamine-d15
- Di-tert-butyl dicarbonate (Boc₂O)
- Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or a water-acetone mixture)
- Base (optional, e.g., Triethylamine (TEA), Sodium bicarbonate (NaHCO₃))

- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Hexane/Ethyl acetate mixture)

Procedure:

- Dissolve 1-adamantylamine-d15 (1 equivalent) in the chosen solvent in a round-bottom flask.
- Add di-tert-butyl dicarbonate (Boc_2O) (1.1-1.5 equivalents). If a base is used, it can be added at this stage.
- Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Once the reaction is complete (typically indicated by the disappearance of the starting amine), the solvent is removed under reduced pressure.
- The residue is redissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
- The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure **N-t-Boc-1-adamantylamine-d15**.

Deprotection of N-t-Boc-1-adamantylamine-d15

This protocol outlines the removal of the Boc protecting group to yield 1-adamantylamine-d15, a precursor for labeled Amantadine.

Materials:

- **N-t-Boc-1-adamantylamine-d15**

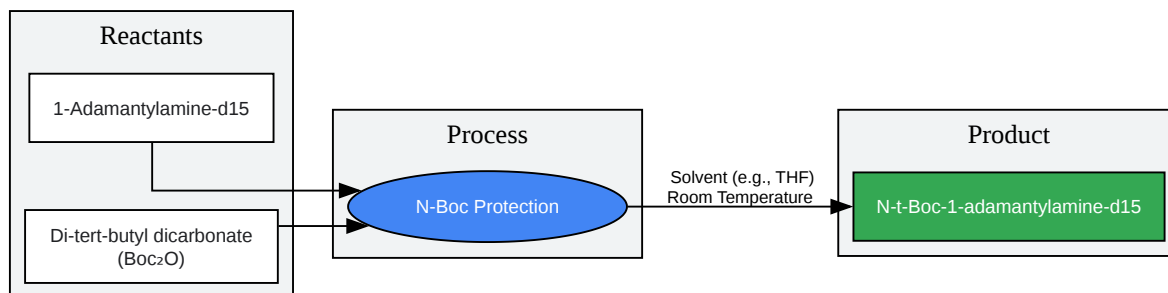
- Acidic solution (e.g., Trifluoroacetic acid (TFA) in DCM, or Hydrochloric acid (HCl) in 1,4-dioxane)
- Organic solvent (e.g., Dichloromethane (DCM))
- Saturated aqueous sodium bicarbonate solution
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve **N-t-Boc-1-adamantylamine-d15** in an organic solvent such as DCM.
- Add the acidic solution (e.g., a 25% solution of TFA in DCM, or a 4M solution of HCl in 1,4-dioxane) to the reaction mixture.
- Stir the solution at room temperature. Monitor the reaction by TLC until the starting material is fully consumed.
- Upon completion, carefully neutralize the excess acid by the slow addition of a saturated aqueous sodium bicarbonate solution.
- Extract the aqueous layer with an organic solvent (e.g., DCM).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-adamantylamine-d15.

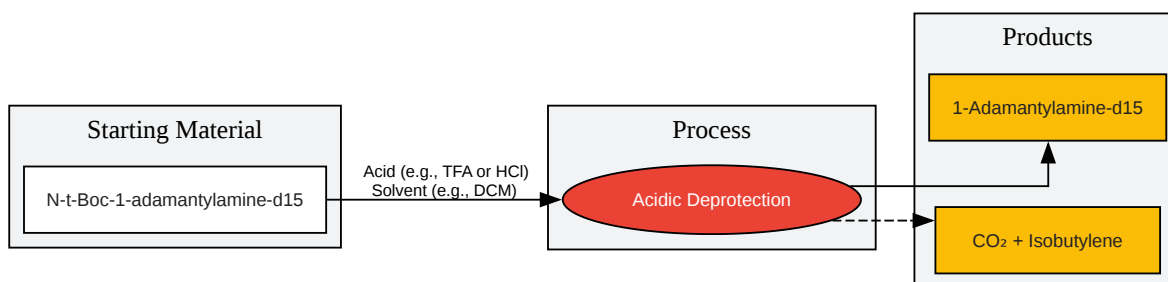
Visualized Workflows and Relationships

The following diagrams illustrate the key chemical transformations involving **N-t-Boc-1-adamantylamine-d15**.



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Caption: Synthesis of **N-t-Boc-1-adamantylamine-d15**.



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Caption: Deprotection of **N-t-Boc-1-adamantylamine-d15**.

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